Chlorsulfaquinoxaline Chlorsulfaquinoxaline Chlorsulfaquinoxaline has been used in trials studying the treatment of Lung Cancer and Colorectal Cancer.
Chloroquinoxaline Sulfonamide is a chlorinated heterocyclic sulfanilamide with potential antineoplastic activity and potential immunosuppressive activity. Chloroquinoxaline sulfonamide poisons topoisomerase II alpha and topoisomerase II beta, thereby causing double-stranded breaks in DNA, accumulation of unrepaired DNA, and apoptosis. This agent also exhibits lymphotoxicity by inhibiting lymphocyte activation in a cell cycle-specific manner. (NCI04)
Brand Name: Vulcanchem
CAS No.: 97919-22-7
VCID: VC0523562
InChI: InChI=1S/C14H11ClN4O2S/c15-11-2-1-3-12-14(11)17-8-13(18-12)19-22(20,21)10-6-4-9(16)5-7-10/h1-8H,16H2,(H,18,19)
SMILES: C1=CC2=NC(=CN=C2C(=C1)Cl)NS(=O)(=O)C3=CC=C(C=C3)N
Molecular Formula: C14H11ClN4O2S
Molecular Weight: 334.8 g/mol

Chlorsulfaquinoxaline

CAS No.: 97919-22-7

Cat. No.: VC0523562

Molecular Formula: C14H11ClN4O2S

Molecular Weight: 334.8 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Chlorsulfaquinoxaline - 97919-22-7

Specification

CAS No. 97919-22-7
Molecular Formula C14H11ClN4O2S
Molecular Weight 334.8 g/mol
IUPAC Name 4-amino-N-(5-chloroquinoxalin-2-yl)benzenesulfonamide
Standard InChI InChI=1S/C14H11ClN4O2S/c15-11-2-1-3-12-14(11)17-8-13(18-12)19-22(20,21)10-6-4-9(16)5-7-10/h1-8H,16H2,(H,18,19)
Standard InChI Key CTSNHMQGVWXIEG-UHFFFAOYSA-N
SMILES C1=CC2=NC(=CN=C2C(=C1)Cl)NS(=O)(=O)C3=CC=C(C=C3)N
Canonical SMILES C1=CC2=NC(=CN=C2C(=C1)Cl)NS(=O)(=O)C3=CC=C(C=C3)N
Appearance Solid powder

Introduction

Chemical and Structural Characteristics

Molecular Architecture

Chlorsulfaquinoxaline (C14_{14}H11_{11}ClN4_4O2_2S) features a quinoxaline ring substituted with a chlorine atom at position 5, linked to a benzenesulfonamide group via a sulfonamide bridge (Figure 1) . The planar quinoxaline moiety facilitates intercalation into DNA, while the sulfonamide group enhances solubility and target binding affinity . X-ray crystallography reveals a melting point exceeding 197°C (dec.) and a density of 1.4254 g/cm³, with limited solubility in polar solvents like water but moderate solubility in dimethyl sulfoxide (DMSO) and methanol .

Table 1: Physicochemical Properties of Chlorsulfaquinoxaline

PropertyValueSource
Molecular Weight334.78 g/mol
Melting Point>197°C (decomposition)
LogP (Partition Coefficient)1.6–3.5
Polar Surface Area46–74 Ų
SolubilityDMSO: 15 mg/mL; Water: <1 mg/mL

Synthesis and Stability

Industrial synthesis involves chlorination of sulfaquinoxaline followed by purification via column chromatography . The compound exhibits sensitivity to oxidation, necessitating storage under inert gas at 15–30°C . Degradation products include sulfanilic acid and chlorinated byproducts, which may contribute to environmental persistence.

Pharmacological Mechanisms

Antitumor Activity

CQS exerts cytotoxicity by dual inhibition of topoisomerase IIα and IIβ, enzymes critical for DNA replication and repair . By stabilizing the DNA-topoisomerase complex, it induces double-strand breaks and triggers apoptosis via p53-dependent pathways . In vitro studies using the Human Tumor Colony Forming Assay (HTCFA) demonstrated potent activity against breast (IC50_{50} 0.8 μM), lung (IC50_{50} 1.2 μM), and ovarian carcinomas (IC50_{50} 1.5 μM) .

Immunosuppressive Effects

At subtoxic concentrations (≥10 μM), CQS blocks lymphocyte activation by arresting cells in the G0_0/G1_1 phase and downregulating interleukin-2 (IL-2) receptors . This cell-cycle specificity reduces immunoglobulin production by 85% in B cells and inhibits T-cell proliferation, suggesting utility in autoimmune diseases . Notably, CQS is 100-fold more potent than its parent compound sulfaquinoxaline in suppressing mitogen-stimulated lymphocytes .

Preclinical Development

Toxicology Profiles

Rodent studies revealed reversible toxicity to bone marrow (neutropenia at 50 mg/kg) and gastrointestinal mucosa (ulceration at 75 mg/kg), but irreversible testicular atrophy occurred in dogs after 28-day dosing . Histopathology showed lymphoid organ hypocellularity, adrenal cortex vacuolation, and pancreatic acinar degeneration, prompting a 12-day drug-free period before slaughter in veterinary use .

Pharmacokinetics

CQS exhibits dose-dependent protein binding, with 92% binding in human serum at 10 μM versus 78% in murine models . Plasma half-life ranges from 6.2 hours (mice) to 11.5 hours (humans), with primary hepatic metabolism via CYP3A4 to inactive sulfonic acid derivatives .

Clinical Trials and Therapeutic Applications

Oncology

A Phase II trial (N=27) in metastatic colorectal carcinoma reported a 15% partial response rate at 40 mg/m2^2 weekly, though median progression-free survival was limited to 2.8 months due to cumulative hematologic toxicity . In non-small-cell lung cancer, a 30-patient study demonstrated disease stabilization in 37% of participants for ≥8 weeks, with dose-limiting thrombocytopenia at 50 mg/m2^2 .

Veterinary Use

Approved in Canada for poultry, CQS prevents coccidiosis at 60 mL/45.4 L water (prophylaxis) and treats fowl cholera at 90 mL/45.4 L water . Withdrawal periods of 12 days pre-slaughter minimize residual drug exposure .

Environmental and Regulatory Considerations

Ecotoxicology

Soil half-life studies indicate persistence for 28–42 days, with bioaccumulation factors (BCF) of 350 in earthworms and 220 in aquatic invertebrates. Metabolites show teratogenicity in zebrafish embryos at 2 ppm, necessitating containment in agricultural runoff .

Regulatory Status

CQS remains investigational in human medicine (FDA: IND 65,211) but is prohibited in laying hens and dairy animals due to ovarian and mammary tissue accumulation . The European Medicines Agency classifies it as a Category 2 reproductive toxicant .

Emerging Research Directions

Drug Repurposing

In a 2023 screen against Leishmania amazonensis, CQS analogs exhibited IC50_{50} values of 2.3 μM by inhibiting trypanothione reductase, a key parasitic enzyme . QSAR modeling identified electron-donating substituents at R1 (e.g., -OCH3_3) as enhancers of antileishmanial activity .

Combination Therapies

Synergy studies with paclitaxel show a 3.2-fold increase in apoptosis in A549 lung cancer cells via Bcl-2 phosphorylation . Nanoparticle encapsulation using poly(lactic-co-glycolic acid) (PLGA) improved tumor delivery efficiency by 40% in murine xenografts .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator